4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine
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Overview
Description
4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine is a complex organic compound that features a benzofuran ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of 2-Methyl-2,3-dihydro-benzofuran, which can be synthesized through the catalytic hydrogenation of benzofuran . This intermediate is then subjected to a series of reactions, including halogenation and nucleophilic substitution, to introduce the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.
Scientific Research Applications
4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran ring but lacks the thiazole moiety.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a multifunctional compound in various applications.
Properties
IUPAC Name |
4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-4-9-5-8(2-3-11(9)15-7)10-6-16-12(13)14-10/h2-3,5-7H,4H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPCMOGXKOWFIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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